N-carbamoylglutamic acid
Description
N-carbamoylglutamic acid, also known as carglumic acid, is a synthetic structural analog of N-acetylglutamate. It is primarily used in the treatment of hyperammonemia, a condition characterized by elevated levels of ammonia in the blood. This compound plays a crucial role in the urea cycle, which is essential for the detoxification of ammonia in the liver .
Properties
IUPAC Name |
2-(carbamoylamino)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O5/c7-6(13)8-3(5(11)12)1-2-4(9)10/h3H,1-2H2,(H,9,10)(H,11,12)(H3,7,8,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQLHJZYVOQKHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394940, DTXSID60859596 | |
| Record name | 2-[(aminocarbonyl)amino]pentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Carbamoylglutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40860-26-2 | |
| Record name | 2-[(aminocarbonyl)amino]pentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Microwave-Assisted Synthesis Using Sodium Glutamate and Urea
One of the most efficient and widely reported methods for synthesizing this compound involves the reaction of sodium glutamate (or glutamic acid) with urea under microwave irradiation or conventional heating. This method is detailed in a 2009 patent, which describes two variations: microwave-assisted and solvent-based thermal synthesis.
- Reactants: Sodium glutamate (or glutamic acid) and urea.
- Molar ratio: Sodium glutamate to urea ranges from 1:1.5 to 1:5.
- Solvent: Water or mixed solvents such as ethylene glycol; solvent volume varies from 0.03 ml/mmol to 10 ml/mmol based on sodium glutamate.
- Reaction conditions:
- Microwave-assisted: Microwave power between 500W and 15000W, frequencies around 915 ± 15 MHz or 2450 ± 50 MHz.
- Reaction time: 0.5 to 10 hours.
- Temperature: Up to 100–200°C.
- Post-reaction processing: Cooling to induce crystallization, crushing, methanol dissolution, pH adjustment to 3–7, crystallization, filtration, vacuum drying, and pulverization.
| Reactant | Amount | Molar Ratio (Na-glutamate : Urea) | Solvent | Microwave Power | Reaction Time | Yield (g) | Product Form |
|---|---|---|---|---|---|---|---|
| Sodium glutamate | 85 g | 1:2 | 250 ml water | 1000 W | 45 min | 44.75 g | This compound (solid) |
This method benefits from using inexpensive, readily available raw materials and offers a relatively straightforward process with good yield and purity. The microwave-assisted approach significantly reduces reaction time compared to conventional heating, enhancing efficiency.
Solvent-Based Thermal Synthesis
An alternative approach involves dissolving sodium glutamate and urea in solvents such as water or ethylene glycol, followed by heating at elevated temperatures without microwave assistance.
- Reactants and molar ratios: Same as microwave method (1:1.5–5.0).
- Solvent volume: 0.03 ml/mmol to 10 ml/mmol.
- Temperature: Gradual heating to 100–200°C.
- Reaction time: 0.5 to 10 hours.
- Post-reaction: Similar pH adjustment, crystallization, filtration, drying, and pulverization steps.
This method is more traditional and may require longer reaction times but allows for flexibility in solvent choice and reaction scale.
Sodium Cyanate Addition to L-Glutamic Acid
Another prominent synthesis route involves the addition reaction of sodium cyanate to L-glutamic acid in aqueous media, particularly in the presence of lithium compounds to improve reaction efficiency and purity.
Process Summary:
- Reactants: L-glutamic acid and sodium cyanate.
- Molar ratios: 1 mole L-glutamic acid to 0.8–2 moles sodium cyanate (preferably 0.9–1.2).
- Catalyst/Promoter: Lithium-containing compounds (e.g., lithium hydroxide monohydrate, lithium carbonate).
- Solvent: Water (1–50 volumes relative to L-glutamic acid).
- Temperature: 0–90°C, preferably 20–60°C.
- Reaction monitoring: Completion indicated by disappearance of L-glutamic acid.
- Isolation: Concentration to precipitate lithium salt of carglumic acid, followed by acidification to pH 0–3 to yield pure this compound.
- Purity: HPLC purity > 99.8%, often requiring no further purification.
This method is advantageous for producing highly pure material suitable for pharmaceutical applications, as it avoids complex purification steps. The presence of lithium compounds facilitates the selective precipitation and isolation of the product.
Comparative Analysis of Preparation Methods
| Feature | Microwave-Assisted Urea Method | Solvent-Based Thermal Urea Method | Sodium Cyanate Addition Method |
|---|---|---|---|
| Raw Materials | Sodium glutamate, urea | Sodium glutamate, urea | L-glutamic acid, sodium cyanate, lithium salts |
| Reaction Time | 0.5–10 h (typically shorter with microwave) | 0.5–10 h | Variable, typically mild conditions (hours) |
| Temperature Range | Up to 200°C | 100–200°C | 0–90°C (preferably 20–60°C) |
| Solvent | Water or ethylene glycol | Water or ethylene glycol | Water |
| Purity of Product | High, requires crystallization | High, requires crystallization | Very high (>99.8% HPLC), minimal purification |
| Equipment Complexity | Requires microwave reactor | Conventional heating setup | Standard chemical reactor |
| Yield | Moderate to high | Moderate to high | High |
| Scalability | Good, microwave power adjustable | Good | Good |
| Application Suitability | Industrial and animal nutrition | Industrial | Pharmaceutical-grade synthesis |
Research Findings and Notes on Preparation
- The microwave-assisted method offers significant time savings and energy efficiency while maintaining high product quality, making it suitable for industrial scale-up.
- The solvent-based thermal method is versatile and can be adapted to various solvents and reaction scales but generally requires longer reaction times.
- The sodium cyanate method, involving lithium salts, is particularly suitable for producing pharmaceutical-grade this compound (carglumic acid) with exceptional purity, crucial for clinical applications.
- The choice of method depends on the intended application, required purity, available equipment, and cost considerations.
- Post-synthesis processing steps such as pH adjustment, crystallization, filtration, and drying are critical to obtain the desired product form and purity.
- The microwave-assisted method includes precise control of microwave power and frequency to optimize reaction efficiency and product yield.
- The sodium cyanate method benefits from the selective precipitation of the lithium salt intermediate, simplifying purification.
Summary Table of Key Parameters
| Parameter | Microwave Urea Method | Solvent Thermal Urea Method | Sodium Cyanate Method |
|---|---|---|---|
| Molar Ratio (Glutamate: Carbamoylating agent) | 1:1.5–5.0 | 1:1.5–5.0 | 1:0.8–2.0 |
| Solvent Volume (ml/mmol) | 0.03–5 (water) | 0.03–10 (water/ethylene glycol) | 3–20 (water) |
| Temperature (°C) | 100–200 | 100–200 | 0–90 (preferably 20–60) |
| Reaction Time (hours) | 0.5–10 | 0.5–10 | Variable (monitored by reaction progress) |
| Microwave Power (if used) | 500–15000 W | N/A | N/A |
| pH Adjustment | 3–7 | 3–7 | 0–3 (acidification step) |
| Product Purity | High | High | >99.8% (HPLC) |
Chemical Reactions Analysis
Types of Reactions: N-carbamoylglutamic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Clinical Applications
1. Treatment of N-Acetyl Glutamate Synthase Deficiency
N-carbamoyl-L-glutamic acid has been clinically validated for managing N-acetyl glutamate synthase (NAGS) deficiency, a rare genetic disorder leading to elevated ammonia levels in the blood. The drug enhances ureagenesis by activating carbamoyl phosphate synthase 1, effectively reducing ammonia concentrations and alleviating symptoms associated with hyperammonemia.
- FDA Approval : NCG was approved by the U.S. Food and Drug Administration in 2010 for this indication, subsequently gaining approval from the European Medicines Agency for similar uses in Europe .
2. Hyperammonemia in Organic Acidemias
NCG is also indicated for hyperammonemia resulting from organic acidemias such as propionic acidemia (PA) and methylmalonic acidemia (MMA). Studies have demonstrated that NCG significantly lowers ammonia levels in patients experiencing metabolic crises due to these conditions .
- Case Study : A retrospective study showed that patients treated with NCG experienced stabilization of ammonia levels and improved nitrogen balance, reducing the need for more invasive treatments like hemodialysis .
Research Findings
Recent studies have expanded the understanding of NCG's applications beyond inherited metabolic disorders:
3. Nutritional Supplementation in Livestock
Research has indicated that dietary supplementation with N-carbamoyl-L-glutamic acid can improve growth metrics and immunological responses in livestock, particularly late-gestation cows. In one study:
- Experimental Design : Late-gestation Angus heifers were supplemented with 30 g/day of NCG. Metabolomic analyses revealed significant changes in serum protein levels and metabolic pathways related to lipid metabolism, suggesting enhanced calf growth and development .
Comparative Efficacy
A summary of clinical studies comparing N-carbamoyl-L-glutamic acid with traditional treatments reveals its effectiveness:
Case Studies
Several case studies illustrate the therapeutic potential of N-carbamoyl-L-glutamic acid:
- Neonatal Hyperammonemia : A case involving a neonate with suspected urea cycle disorders showed rapid normalization of ammonia levels upon administration of NCG, confirming its utility in acute settings .
- Adult Patients : Long-term treatment outcomes indicate that adult patients with late-onset forms of NAGS deficiency also benefit from NCG therapy, experiencing improved ammonia control and dietary flexibility .
Mechanism of Action
N-carbamoylglutamic acid functions as an allosteric activator of the enzyme carbamoyl phosphate synthetase 1 (CPS1), which is the first enzyme in the urea cycle. By activating CPS1, this compound enhances the conversion of ammonia to urea, thereby reducing ammonia levels in the blood. This mechanism is crucial for preventing the toxic effects of hyperammonemia .
Comparison with Similar Compounds
N-acetylglutamate: A naturally occurring compound that also activates CPS1.
N-carbamoyl-L-glutamic acid: Another structural analog with similar functions.
Uniqueness: N-carbamoylglutamic acid is unique in its high efficacy and stability compared to other similar compounds. It has a longer half-life and is more effective in activating CPS1, making it a preferred choice for treating hyperammonemia .
Biological Activity
N-Carbamoylglutamic acid (NCG) is a synthetic analogue of N-acetylglutamate (NAG) and plays a significant role in various biological processes, particularly in enhancing the urea cycle and promoting endogenous synthesis of arginine. This article explores the biological activity of NCG, focusing on its mechanisms, effects on metabolism, and therapeutic applications.
NCG acts primarily as an allosteric activator of carbamoyl phosphate synthase I (CPS-I), which is crucial for the urea cycle. By activating CPS-I, NCG enhances ureagenesis, thereby facilitating the detoxification of ammonia in the liver. This mechanism is especially important for patients with N-acetylglutamate synthase (NAGS) deficiency, as it allows for improved nitrogen metabolism and reduced ammonia levels in the bloodstream .
1. Impact on Lipid Metabolism and Inflammation
Research indicates that NCG supplementation can ameliorate lipid metabolism and inflammation. A study conducted on Japanese seabass showed that NCG reduced fat deposition by regulating key enzymes involved in lipid metabolism such as HMG-CoA reductase and lipoprotein lipase. Furthermore, it decreased the expression of pro-inflammatory cytokines, suggesting a protective effect against inflammation-induced apoptosis .
2. Growth Performance in Livestock
NCG has been shown to enhance growth performance in piglets. In a controlled study, piglets fed with NCG exhibited increased average daily gain and improved feed conversion ratios compared to control groups. The supplementation also positively affected intestinal microbiota composition, promoting beneficial genera such as Lactobacillus while reducing harmful bacteria linked to inflammation .
3. Clinical Applications
NCG has received regulatory approval for treating hyperammonemia associated with NAGS deficiency and other metabolic disorders. Clinical studies have demonstrated its efficacy in reducing blood ammonia levels significantly, allowing for dietary protein liberalization in affected patients . For example, a retrospective study highlighted that NCG treatment led to notable improvements in ammonia control among patients with organic acidemias .
Case Study: Treatment of Hyperammonemia
A clinical trial involving patients with NAGS deficiency revealed that administration of NCG resulted in rapid normalization of ammonia levels. In one notable case, an adult patient experiencing hyperammonemic encephalopathy showed significant recovery after starting NCG therapy, underscoring its potential as a therapeutic agent for metabolic disorders .
Comparative Data on Biological Activity
Q & A
Q. What experimental models are commonly used to study NCG's effects on intestinal morphology and growth performance?
NCG is typically evaluated in animal models such as rabbits, hybrid sturgeon (Acipenser schrenckii × Huso dauricus*), and broiler chickens. Key parameters include intestinal villus height (VH), crypt depth (CD), and V/C ratio, measured via histomorphometric analysis. For example, in rabbits, NCG supplementation (vs. L-arginine) increased VH by 23% (807.5 µm vs. 656.5 µm in controls) and CD by 20% (81.5 µm vs. 67.8 µm) at day 65, suggesting enhanced nutrient absorption .
Q. How does NCG modulate endogenous arginine synthesis in vivo?
NCG serves as a stable analog of N-acetylglutamate (NAG), activating carbamoyl phosphate synthetase-1 (CPS-1), a rate-limiting enzyme in the urea cycle. This promotes arginine synthesis, as shown in broilers where NCG increased plasma arginine by 18% compared to arginine-deficient diets . Methodologically, arginine levels are quantified via HPLC or enzymatic assays (e.g., L-glutamic acid UV tests), validated for precision (±5% error) .
Q. What immune biomarkers are influenced by NCG supplementation?
Studies measure cytokines (e.g., IL-6, TNF-α), immunoglobulin levels (IgA, IgG), and antioxidant enzymes (e.g., superoxide dismutase, catalase). In juvenile turbot, NCG reduced oxidative stress markers (MDA by 35%) and enhanced immune response via upregulated TLR/NF-κB pathways .
Advanced Research Questions
Q. How can researchers resolve contradictory data on NCG's efficacy across species?
Discrepancies (e.g., NCG increasing VH in rabbits but not swine) may stem from species-specific gut microbiota or metabolic thresholds. A meta-analysis approach is recommended, stratifying data by dosage (50–150 mg/kg diet), intervention duration (4–12 weeks), and microbial diversity (16S rRNA sequencing). For instance, NCG’s effect on Lactobacillus abundance varies between rabbits (+14%) and hybrid sturgeon (−8%) .
Q. What enzymatic pathways are involved in NCG metabolism, and how are they characterized?
NCG is synthesized via hydrolysis of hydantoin-5-propionic acid by amidohydrolases like ErtD (from Burkholderia sp. HME13). Activity is confirmed via LC-MS (retention time: 4.2 min; m/z 191.1 [M+H]⁺) and kinetic assays (Km = 0.8 mM, Vmax = 12 µmol/min/mg) .
Q. What are the best practices for designing longitudinal studies on NCG’s developmental effects?
Use staggered sampling intervals (e.g., days 65 and 85 post-supplementation) to capture dynamic changes. Control for variables like diet composition (e.g., arginine-deficient vs. -sufficient diets) and housing conditions. Statistical power analysis (α = 0.05, β = 0.2) ensures adequate sample sizes (n ≥ 8/group) .
Q. How can multi-omics approaches elucidate NCG’s systemic impacts?
Integrate transcriptomics (RNA-seq of intestinal epithelia), metabolomics (UPLC-QTOF-MS for arginine pathway intermediates), and metagenomics (shotgun sequencing of fecal microbiota). For example, NCG upregulates SLC7A1 (arginine transporter) expression by 2.5-fold in piglets, correlating with plasma arginine increases (R² = 0.72) .
Methodological Guidelines
- Data Reporting : Follow Minimum Information for Biological and Biomedical Investigations (MIBBI) standards, including raw histomorphometry images, enzyme kinetic parameters, and microbiota sequencing files (FASTQ format) .
- Conflict Resolution : Use Bland-Altman plots to assess inter-lab variability in arginine assays or mixed-effects models to account for nested experimental designs .
- Ethical Compliance : Adhere to ARRIVE 2.0 guidelines for animal studies, detailing euthanasia protocols and sample collection procedures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
